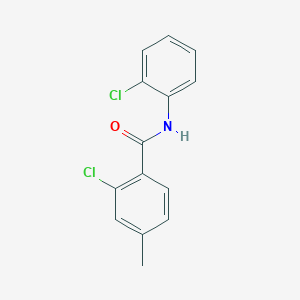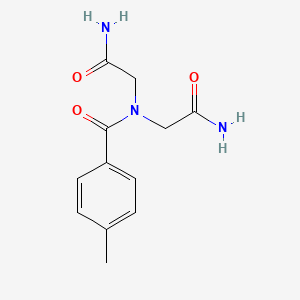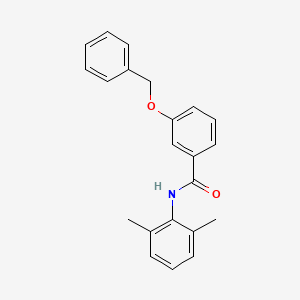![molecular formula C14H9F3N2O4 B5873374 3-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5873374.png)
3-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide, also known as NTB, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been shown to have potential applications in various fields, including medicine, agriculture, and environmental science. In
作用機序
The mechanism of action of 3-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide varies depending on its application. In medicine, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. It does this by inhibiting the activity of certain enzymes that are involved in cell growth and division. In agriculture, this compound inhibits the growth of weeds by interfering with photosynthesis. It does this by inhibiting the activity of certain enzymes that are involved in the light-dependent reactions of photosynthesis. In environmental science, this compound selectively binds to certain pollutants, making it a useful tool for environmental monitoring.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound vary depending on its application. In medicine, this compound has been shown to induce apoptosis and block cell cycle progression in cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties. In agriculture, this compound inhibits the growth of weeds by interfering with photosynthesis. It does not have any known effects on human or animal health. In environmental science, this compound selectively binds to certain pollutants, making it a useful tool for environmental monitoring.
実験室実験の利点と制限
3-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. It has also been shown to have potential applications in various fields, making it a versatile tool for scientific research. However, there are also some limitations to using this compound in lab experiments. It has limited solubility in water, which can make it difficult to work with in aqueous solutions. It also has a relatively short half-life, which can limit its effectiveness in certain applications.
将来の方向性
There are several future directions for research on 3-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide. In medicine, further studies are needed to determine the optimal dosage and delivery method for this compound as an anticancer agent. In agriculture, further studies are needed to determine the efficacy and safety of this compound as a herbicide. In environmental science, further studies are needed to explore the potential applications of this compound as a pollutant sensor and to optimize its selectivity and sensitivity for different pollutants. Overall, this compound has the potential to be a valuable tool for scientific research in various fields.
合成法
3-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide can be synthesized through a multistep process that involves the reaction of 3-nitrobenzoyl chloride with 4-(trifluoromethoxy)aniline in the presence of a base. The resulting product is then purified through recrystallization to obtain pure this compound. This synthesis method has been optimized to ensure high yield and purity of the final product.
科学的研究の応用
3-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide has been widely used in scientific research due to its unique properties. It has been shown to have potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, this compound has been studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In agriculture, this compound has been studied for its potential use as a herbicide. It has been shown to inhibit the growth of weeds by interfering with photosynthesis. In environmental science, this compound has been studied for its potential use as a pollutant sensor. It has been shown to selectively bind to certain pollutants, making it a useful tool for environmental monitoring.
特性
IUPAC Name |
3-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2O4/c15-14(16,17)23-12-6-4-10(5-7-12)18-13(20)9-2-1-3-11(8-9)19(21)22/h1-8H,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWQRODAMHONDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3-nitrophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B5873305.png)
![2-methyl-N-[2-(4-morpholinyl)phenyl]-3-nitrobenzamide](/img/structure/B5873311.png)

![N'-(tert-butyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylurea](/img/structure/B5873319.png)
![3-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B5873323.png)
![3,4-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5873330.png)
![N-cyclopentyl-2-[(4-methoxyphenyl)acetyl]hydrazinecarbothioamide](/img/structure/B5873333.png)
![2-[5-(2-pyridinyl)-1H-1,2,4-triazol-3-yl]phenol](/img/structure/B5873348.png)

![1-{3-[(2-chloro-4-nitrophenyl)thio]propanoyl}pyrrolidine](/img/structure/B5873358.png)



